molecular formula C9H16N2O5 B558418 N-(tert-butoxycarbonyl)glycylglycine CAS No. 31972-52-8

N-(tert-butoxycarbonyl)glycylglycine

Cat. No. B558418
CAS RN: 31972-52-8
M. Wt: 232.23 g/mol
InChI Key: HWBAHOVOSOAFLE-UHFFFAOYSA-N
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Description

“N-(tert-butoxycarbonyl)glycylglycine” is a chemical compound with the molecular formula C9H16N2O5 . It is also known as N-Boc-glycylglycine or Boc-Gly-Gly-OH . It is used in peptide synthesis and is a derivative of glycine .


Molecular Structure Analysis

The molecular weight of “this compound” is 232.24 . It has a solid physical state at 20 degrees Celsius .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 232.24 . It is heat sensitive and should be stored at a temperature between 0-10°C .

Scientific Research Applications

  • Peptide Synthesis : It is used in the preparation of enantiomerically pure di- and tripeptides through 'chirality transfer' via a pivalaldehyde N,N-acetal center, aiding in diastereoselective alkylations (Polt & Seebach, 1987).

  • Nucleic Acid Synthesis : In the field of peptide nucleic acid (PNA) synthesis, N-(tert-butoxycarbonyl)glycylglycine is used for the synthesis of a Fmoc/Boc pseudoisocytosine monomer, compatible with existing Fmoc-oligomerization strategies (Wojciechowski & Hudson, 2008).

  • Crystallography and Conformational Analysis : This compound's crystal structure and conformation in the crystalline state and gas phase have been analyzed, providing insights into peptide bond lengths and angles (Ejsmont, Gajda, & Makowski, 2007).

  • Peptoid Synthesis : It serves as a precursor for N-tert-butoxycarbonylated N-alkyl glycines, crucial in the synthesis of N-alkyl glycine oligomers (Mouna et al., 1994).

  • Post-translational Modification Studies : Used to study ubiquitination, a post-translational modification, by immuno-enriching ubiquitinated peptides using monoclonal antibodies developed to the cleaved ubiquitin modification epitope (Parker et al., 2016).

  • Synthesis of α-C-Arabinofuranosyl Glycine : Employed in the synthesis of C-glycosyl α-amino acids, demonstrating its utility in enantiospecific synthesis and diastereospecific glycosylation (Rassu et al., 1995).

Mechanism of Action

Target of Action

Boc-Gly-Gly-OH, also known as N-(tert-butoxycarbonyl)glycylglycine or Boc-Gly-Gly, is a derivative of glycine, an amino acid. It is primarily used in peptide synthesis . The primary targets of Boc-Gly-Gly-OH are the amino and carboxyl groups of amino acids involved in peptide synthesis .

Mode of Action

The mode of action of Boc-Gly-Gly-OH involves the protection of amino groups during peptide synthesis . The compound forms tert-butoxycarbonyl amide derivatives with amino groups, which protects these groups from further reaction . This allows for selective acylation of a free amine, facilitating the formation of peptide bonds .

Biochemical Pathways

The biochemical pathways affected by Boc-Gly-Gly-OH are those involved in peptide synthesis . By protecting certain amino and carboxyl groups, Boc-Gly-Gly-OH allows for the selective formation of peptide bonds, thereby influencing the synthesis of peptides .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides, which suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific context of its use .

Result of Action

The result of Boc-Gly-Gly-OH’s action is the successful synthesis of peptides with specific sequences . By protecting certain groups during synthesis, Boc-Gly-Gly-OH allows for the formation of peptide bonds in a controlled and selective manner .

Action Environment

The action of Boc-Gly-Gly-OH can be influenced by various environmental factors. For instance, the compound’s effectiveness in peptide synthesis can be affected by the pH of the solution . Additionally, the compound’s stability and efficacy can be influenced by temperature and the presence of other chemicals .

properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBAHOVOSOAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318732
Record name N-(tert-butoxycarbonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31972-52-8
Record name 31972-52-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(tert-butoxycarbonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An oven-dried 20 mL vial equipped with septum and stir bar was charged with 6 mL dioxane, Gly—Gly (1.325 g, 10.0 mmol), BOC—ON (2.714 g, 11.0 mmol), and Et3N (2.10 mL, 15 mmol). The mixture was stirred for 2 hours during which time a clear yellow solution formed. The mixture was extracted with EtOAc (20 mL) and H2O (15 mL). The aqueous layer was collected, washed with EtOAc and added to 50 mL 5% citric acid. The t-BOC-GlyGlyOH was extracted with EtOAc (200 ml) and dried over anhydrous Na2SO4. The EtOAc was removed in vacuo and triturated with hot Et2O. White crystals were collected, washed with Et2O and dried to give 1.309 g of the title compound: 1H NMR (300 MHz, DMSO-d6): δ 12.3 (bs 1H, CO2H), 8.04 (t, 1, NH), 6.98 (t, 1H, NH), 3.75 (d, 2H, CH2), 3.56 (d, 2H, CH2), and 1.38 (s, 9H, C(CH3)3).
Quantity
1.325 g
Type
reactant
Reaction Step One
Quantity
2.714 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add, to a solution of t-butoxycarbonyl-glycyl-glycine methyl ester (3.9 g.) in tetrahydrofuran (30 ml.) and water (30 ml.), 16 ml. of 1 N sodium hydroxide dropwise. Stir the mixture until homogenous (1 1/2 hours), then acidify to pH 3 with dilute hydrochloric acid and evaporate to dryness. Suspend the residue in acetone, filter and evaporate the filtrate to dryness to afford the title product (m.p. 125°-128° C.).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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